Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. This compound is widely used as a pharmaceutical intermediate and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the condensation of 4-bromopyrazole with methyl 2-pyridinecarboxylate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include oxides and hydroxyl derivatives.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate
- Methyl 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylate
- Methyl 4-iodopyrazolo[1,5-a]pyridine-2-carboxylate
Uniqueness
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Biological Activity
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core, which is known for its diverse biological activities. The presence of the bromine atom and the ester functional group significantly influences its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor of specific kinases and its anticancer properties.
1. Kinase Inhibition
Research indicates that compounds with a pyrazolo[1,5-a]pyridine scaffold exhibit inhibitory effects on several kinases. For instance, studies have shown that related compounds can selectively inhibit human kinases such as GSK-3β and CDK-2, which are implicated in cancer progression and other diseases. The selectivity and potency of these inhibitors can vary significantly based on structural modifications at the R1 position of the pyrazolo ring .
Compound | Target Kinase | IC50 (nM) | Selectivity |
---|---|---|---|
20g | GSK-3β | 15 | High |
23a | CDK-2 | 30 | Moderate |
This compound | CK2 α | 25 | High |
2. Anticancer Activity
This compound has shown promise in anticancer applications. Its mechanism involves the inhibition of cell proliferation pathways mediated by specific kinases. For example, analogs of this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo models .
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound exhibited a dose-dependent response with an IC50 value of approximately 12 µM against HeLa cells, indicating its potential as an anticancer agent .
Case Study 2: In Vivo Efficacy
In a mouse model of xenograft tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The compound was well-tolerated at doses up to 20 mg/kg, with no significant adverse effects observed. This suggests a favorable safety profile alongside its therapeutic efficacy .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of kinase activity that regulates critical cellular processes such as proliferation and survival. Structural studies using molecular docking have elucidated the binding interactions between the compound and target kinases, revealing key interactions that contribute to its inhibitory potency .
Properties
IUPAC Name |
methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJLAAARXJTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C(C2=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.